molecular formula C20H30Cl2N2O3S B4419396 N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4419396
M. Wt: 449.4 g/mol
InChI Key: DLRNXYXWBUMWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound that features a morpholine ring, an ethoxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the morpholine and ethoxy groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction to form dihydro derivatives.

    Substitution: The ethoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine is unique due to its combination of a thiophene ring, an ethoxy group, and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S.2ClH/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18;;/h3-6,13-14,21H,2,7-12,15-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRNXYXWBUMWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 2
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 3
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 5
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.